Cas no 2229001-58-3 (tert-butyl N-4-(2-bromoethyl)-3-fluorophenylcarbamate)

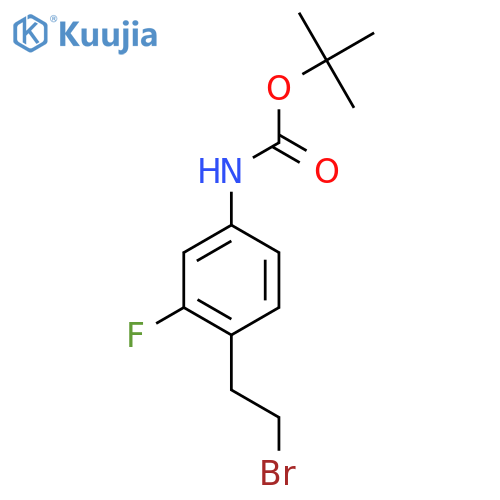

2229001-58-3 structure

商品名:tert-butyl N-4-(2-bromoethyl)-3-fluorophenylcarbamate

tert-butyl N-4-(2-bromoethyl)-3-fluorophenylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-4-(2-bromoethyl)-3-fluorophenylcarbamate

- tert-butyl N-[4-(2-bromoethyl)-3-fluorophenyl]carbamate

- EN300-1902506

- 2229001-58-3

-

- インチ: 1S/C13H17BrFNO2/c1-13(2,3)18-12(17)16-10-5-4-9(6-7-14)11(15)8-10/h4-5,8H,6-7H2,1-3H3,(H,16,17)

- InChIKey: LJECPLZDMVGHQC-UHFFFAOYSA-N

- ほほえんだ: BrCCC1C=CC(=CC=1F)NC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 317.04267g/mol

- どういたいしつりょう: 317.04267g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 281

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 38.3Ų

tert-butyl N-4-(2-bromoethyl)-3-fluorophenylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1902506-0.05g |

tert-butyl N-[4-(2-bromoethyl)-3-fluorophenyl]carbamate |

2229001-58-3 | 0.05g |

$864.0 | 2023-09-18 | ||

| Enamine | EN300-1902506-1.0g |

tert-butyl N-[4-(2-bromoethyl)-3-fluorophenyl]carbamate |

2229001-58-3 | 1g |

$1029.0 | 2023-06-02 | ||

| Enamine | EN300-1902506-0.1g |

tert-butyl N-[4-(2-bromoethyl)-3-fluorophenyl]carbamate |

2229001-58-3 | 0.1g |

$904.0 | 2023-09-18 | ||

| Enamine | EN300-1902506-10.0g |

tert-butyl N-[4-(2-bromoethyl)-3-fluorophenyl]carbamate |

2229001-58-3 | 10g |

$4421.0 | 2023-06-02 | ||

| Enamine | EN300-1902506-0.5g |

tert-butyl N-[4-(2-bromoethyl)-3-fluorophenyl]carbamate |

2229001-58-3 | 0.5g |

$987.0 | 2023-09-18 | ||

| Enamine | EN300-1902506-10g |

tert-butyl N-[4-(2-bromoethyl)-3-fluorophenyl]carbamate |

2229001-58-3 | 10g |

$4421.0 | 2023-09-18 | ||

| Enamine | EN300-1902506-0.25g |

tert-butyl N-[4-(2-bromoethyl)-3-fluorophenyl]carbamate |

2229001-58-3 | 0.25g |

$946.0 | 2023-09-18 | ||

| Enamine | EN300-1902506-2.5g |

tert-butyl N-[4-(2-bromoethyl)-3-fluorophenyl]carbamate |

2229001-58-3 | 2.5g |

$2014.0 | 2023-09-18 | ||

| Enamine | EN300-1902506-5.0g |

tert-butyl N-[4-(2-bromoethyl)-3-fluorophenyl]carbamate |

2229001-58-3 | 5g |

$2981.0 | 2023-06-02 | ||

| Enamine | EN300-1902506-1g |

tert-butyl N-[4-(2-bromoethyl)-3-fluorophenyl]carbamate |

2229001-58-3 | 1g |

$1029.0 | 2023-09-18 |

tert-butyl N-4-(2-bromoethyl)-3-fluorophenylcarbamate 関連文献

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

2229001-58-3 (tert-butyl N-4-(2-bromoethyl)-3-fluorophenylcarbamate) 関連製品

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量